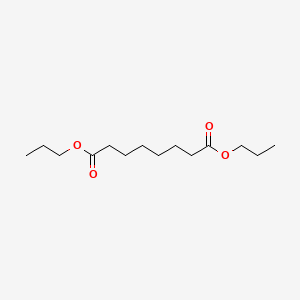
Octanedioic acid, dipropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octanedioic acid, dipropyl ester, also known as dipropyl suberate, is an organic compound with the molecular formula C14H26O4. It is an ester derived from octanedioic acid and propanol. Esters are known for their pleasant aromas and are widely used in various industries, including food, cosmetics, and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octanedioic acid, dipropyl ester typically involves the esterification of octanedioic acid with propanol. This reaction can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using various catalysts and reaction conditions. For example, the use of inorganic ligand-supported catalysts has been reported to achieve high yields and selectivity in the esterification process . The reaction parameters, such as catalyst loading, alcohol-to-acid ratio, temperature, and reaction time, are carefully controlled to maximize the yield and efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Octanedioic acid, dipropyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to octanedioic acid and propanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield primary alcohols.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong-acid catalyst.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used in transesterification reactions.
Major Products
Hydrolysis: Octanedioic acid and propanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Aplicaciones Científicas De Investigación
Octanedioic acid, dipropyl ester has various applications in scientific research and industry:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in chemical reactions.
Biology: Studied for its potential use in biodegradable polymers and as a plasticizer.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Used in the production of lubricants, cosmetics, and food additives.
Mecanismo De Acción
The mechanism of action of octanedioic acid, dipropyl ester involves its hydrolysis to octanedioic acid and propanol. The ester bond is cleaved by nucleophilic attack, resulting in the formation of the carboxylic acid and alcohol . This reaction can be catalyzed by acids or bases, depending on the conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Octanedioic acid, dimethyl ester: Similar in structure but uses methanol instead of propanol.
Octanedioic acid, dibutyl ester: Uses butanol instead of propanol.
Hexanedioic acid, dipropyl ester: Similar ester but with a shorter carbon chain.
Uniqueness
Octanedioic acid, dipropyl ester is unique due to its specific chain length and the use of propanol, which imparts distinct physical and chemical properties compared to its analogs. Its specific ester linkage and chain length make it suitable for particular applications in biodegradable polymers and as a plasticizer .
Propiedades
Número CAS |
51238-93-8 |
|---|---|
Fórmula molecular |
C14H26O4 |
Peso molecular |
258.35 g/mol |
Nombre IUPAC |
dipropyl octanedioate |
InChI |
InChI=1S/C14H26O4/c1-3-11-17-13(15)9-7-5-6-8-10-14(16)18-12-4-2/h3-12H2,1-2H3 |
Clave InChI |
HUVBTIZUJMDKKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)CCCCCCC(=O)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















